4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
“4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1260387-09-4 . It has a molecular weight of 180.14 .
Synthesis Analysis
Two routes have been described for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide. Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is recommended to be in a freezer .Scientific Research Applications
Synthesis of Fluorinated Pyrrolopyridines
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated heterocyclic compounds .
Summary of the Application
4-Fluoro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of more complex organic molecules . Fluorinated heterocycles are of particular interest due to their unique chemical properties and potential applications in pharmaceuticals and materials science .
Methods of Application
Two routes have been described for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine from 1H-pyrrolo[2,3-b]pyridine N-oxide . Regioselective fluorination was achieved using either the Balz-Schiemann reaction or lithium-halogen exchange .
Results or Outcomes
The successful synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine demonstrates the utility of these methods for the preparation of fluorinated heterocycles .
Targeting Fibroblast Growth Factor Receptors (FGFRs) in Cancer Therapy
Specific Scientific Field
This application is in the field of Medicinal Chemistry and Oncology .
Summary of the Application
Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
Methods of Application
The exact methods of application are not specified in the available resources. However, it is likely that 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives are being developed and tested as potential FGFR inhibitors .
Results or Outcomes
While the specific results or outcomes are not detailed in the available resources, the research is indicative of the potential of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives in the development of new cancer therapies .
Development of FGFR Inhibitors
Summary of the Application
A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 have been reported . Among them, compound 4h exhibited potent FGFR inhibitory activity .
Results or Outcomes
Antidiabetic and Anticancer Applications
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
Pyridine-containing compounds, including 4-Fluoro-1h-pyrrolo[2,3-b]pyridine, have shown potential for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Methods of Application
The exact methods of application are not specified in the available resources. However, it is likely that 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives are being developed and tested for these applications .
Results or Outcomes
While the specific results or outcomes are not detailed in the available resources, the research is indicative of the potential of 4-Fluoro-1h-pyrrolo[2,3-b]pyridine derivatives in the development of new therapies for various diseases .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-4-1-2-10-7(4)11-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFQOEDBMKIYBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-1h-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
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